molecular formula C5H4N2O4 B181091 1H-pyrazole-3,4-dicarboxylic acid CAS No. 31962-35-3

1H-pyrazole-3,4-dicarboxylic acid

Cat. No. B181091
CAS RN: 31962-35-3
M. Wt: 156.1 g/mol
InChI Key: IKTPUTARUKSCDG-UHFFFAOYSA-N
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Description

1H-pyrazole-3,4-dicarboxylic acid is a compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 . It is a yellow solid .


Synthesis Analysis

The synthesis of 1H-pyrazole-3,4-dicarboxylic acid derivatives can be achieved by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .


Molecular Structure Analysis

The compound has a polymeric structure stabilized by rare seven-membered Н-bonded rings .


Chemical Reactions Analysis

The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid .


Physical And Chemical Properties Analysis

1H-pyrazole-3,4-dicarboxylic acid has a molecular weight of 156.10 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 156.01710661 g/mol . The topological polar surface area is 103 Ų .

Scientific Research Applications

  • Application in the Synthesis of Metal-Organic Frameworks (MOFs)

    • Field : Inorganic and Organometallic Polymers and Materials .
    • Summary : 1H-pyrazole-3,4-dicarboxylic acid is used in the synthesis of coordination polymers with selected lanthanide ions . These polymers have potential applications in various fields due to their intriguing physicochemical properties .
    • Methods : Different synthetic procedures such as hydrothermal, mechanochemical, and precipitation are used to impact the structure and thermal properties of these coordination polymers .
    • Results : The complexes prepared under different conditions exhibit different thermal stabilities. It was found that the highest thermal stability was exhibited by the complexes prepared under hydrothermal conditions .
  • Application in Pharmacology

    • Field : Pharmacology .
    • Summary : Pyrazole derivatives, including 1H-pyrazole-3,4-dicarboxylic acid, exhibit a wide range of biological activities . They are used in the production of various pharmacologically important compounds .
    • Methods : Various protocols for synthesis as well synthetic analogues and pharmaceuticals are well known .
    • Results : A large number of compounds containing pyrazole have been effectively commercialized, such as Celecoxib, Rimonabant, Sulfaphenazole, and Penthiopyrad .
  • Application in the Production of Condensed Pyrazole Systems

    • Field : Organic Chemistry .
    • Summary : 1H-pyrazole-3,4-dicarboxylic acid and its derivatives are used as the main subjects for the production of a series of pharmacologically important condensed pyrazole systems .
    • Methods : Various protocols for synthesis as well synthetic analogues and pharmaceuticals are well known .
    • Results : The existence of pyrazole units in various structures has led to the expansion of applications in various fields such as medicine, engineering and agriculture .
  • Application in the Synthesis of Luminescent Coordination Polymers

    • Field : Inorganic Chemistry .
    • Summary : 1H-pyrazole-3,4-dicarboxylic acid is used in the synthesis of luminescent coordination polymers with Pb(II) and Ag(I) ions .
    • Methods : Different synthetic procedures are used to impact the structure and thermal properties of these coordination polymers .
    • Results : The prepared complexes exhibit different thermal stabilities. It was found that the highest thermal stability was exhibited by the complexes prepared under hydrothermal conditions .
  • Application in the Production of Electroluminescent Materials

    • Field : Material Science .
    • Summary : 1H-pyrazole-3,4-dicarboxylic acid and its derivatives are used in the production of heterocyclic assemblies with clearly defined electroluminescent effects .
    • Methods : Various protocols for synthesis as well synthetic analogues and pharmaceuticals are well known .
    • Results : The existence of pyrazole units in various structures has led to the expansion of applications in various fields such as medicine, engineering and agriculture .
  • Application in the Synthesis of Antibacterial and Antifungal Agents

    • Field : Pharmacology .
    • Summary : Pyrazole-3,4-dicarboxylic acid and its derivatives are distinguished for their antifungal and antibacterial activities against five fungal and five bacterial pathogens .
    • Methods : Various protocols for synthesis as well synthetic analogues and pharmaceuticals are well known .
    • Results : Compounds 3, 4a and 4b were identified by some inhibitory effects on the strains of C. tropicalis, C. parapsilosis and C. glabrata .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, the future directions of 1H-pyrazole-3,4-dicarboxylic acid could be in these areas.

properties

IUPAC Name

1H-pyrazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-4(9)2-1-6-7-3(2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTPUTARUKSCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398458
Record name 1H-pyrazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazole-3,4-dicarboxylic acid

CAS RN

31962-35-3
Record name 1H-pyrazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-4,5-dicarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
R Kasımoğulları, B Seckin Arslan - Journal of Heterocyclic …, 2010 - Wiley Online Library
Compound of 4‐(ethoxycarbonyl)‐1,5‐diphenyl‐1H‐pyrazole‐3‐carboxylic acid 2 was obtained from the reaction of ethyl 4,5‐dioxo‐2‐phenyl‐4,5‐dihydrofuran‐3‐carboxylate and 1‐…
Number of citations: 17 onlinelibrary.wiley.com
H Liu, C Liu, Y Gong, Y Wang… - Chinese Journal of …, 2013 - Wiley Online Library
Five new transition metal complexes [Cu(HL) 2 (H 2 O) 2 ] (1), [Cu(HL) 2 (phen)] (2), [Cu(HL) 2 (H 2 O)] 2 (4,4′‐bipy) (3), [Zn(HL) 2 (H 2 O) 2 ]·(4,4′‐bipy) (4), [Ag(HL)(4,4′‐bipy)] n (5)…
Number of citations: 4 onlinelibrary.wiley.com
B Kalluraya, HS Yathirajan, RS Rathore… - Acta Crystallographica …, 2018 - scripts.iucr.org
Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, one acid, two esters and a dicarbohydrazide have been synthesized starting from 3-aryl sydnones, and structurally characterized. …
Number of citations: 4 scripts.iucr.org
S Mert, R Kasımoğulları, T Iça, F Çolak, A Altun… - European journal of …, 2014 - Elsevier
A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized, the structures were confirmed by their NMR ( 1 H and 13 C) and FT-IR spectra, …
Number of citations: 169 www.sciencedirect.com
A Şener, İ Bildirici, İ Tozlu, H Genç… - Journal of Heterocyclic …, 2007 - Wiley Online Library
5‐Diphenyl‐1H‐pyrazole‐3,4‐dicarboxylic acid‐4‐ethyl ester 2, obtained from the 4‐ethoxycarbonyl‐5‐phenyl‐2,3‐furandione 1 and N‐benzylidene‐N′‐phenyl hydrazine, was …
Number of citations: 19 onlinelibrary.wiley.com
PS Dragovich, TM Bertolini, BK Ayida, LS Li… - Tetrahedron, 2007 - Elsevier
A general procedure is described for the regiospecific preparation of 1-substituted-5-hydroxy-1H-pyrazoles containing differentiated ester moieties at the 3- and 4-positions. This …
Number of citations: 30 www.sciencedirect.com
S Mert, Z Alım, MM İşgör, B Anıl, R Kasımoğulları… - Arabian Journal of …, 2019 - Elsevier
In this study a series of pyrazole-3,4-dicarboxamide (3–10) derivatives bearing sulfonamide moiety were synthesized starting from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-…
Number of citations: 15 www.sciencedirect.com
AM Lunev, AV Sidoruk, VE Gontcharenko… - Inorganica Chimica …, 2022 - Elsevier
New pyrazole-based carboxylic ligand 1-(carboxymethyl)-1H-pyrazole-3,5-dicarboxylic acid (H 3 L) as well as its lanthanide complexes [LnL(H 2 O) 2 ] n , Ln = La (1), Ce (2), Pr (3), Nd (…
Number of citations: 2 www.sciencedirect.com
KP Carter, AT Kerr, IV Taydakov, CL Cahill - Solid State Sciences, 2018 - Elsevier
A series of seven novel f-element bearing hybrid materials have been prepared from either methyl substituted 3,4 and 4,5-pyrazoledicarboxylic acids, or heterocyclic 1,3- diketonate …
Number of citations: 10 www.sciencedirect.com
P Taslimi, F Türkan, A Cetin, H Burhan, M Karaman… - Bioorganic …, 2019 - Elsevier
Recently, the pyridazine nucleus has been widely studied in the field of particular and new medicinal factors as drugs acting on the cardiovascular system. Additionally, a number of …
Number of citations: 60 www.sciencedirect.com

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